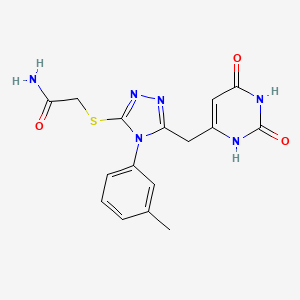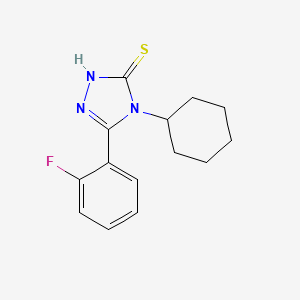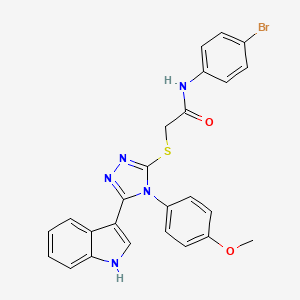![molecular formula C23H21N5O4 B2592772 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941953-03-3](/img/structure/B2592772.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been conducted on the synthesis of related pyridopyrimidinone derivatives, highlighting methodologies for constructing complex heterocyclic systems. For instance, studies have reported on the facile synthesis routes to novel pyrido[3,2-d]pyrimidine and related compounds, showcasing their potential for further chemical modifications and applications in drug development (Kostenko et al., 2007). These synthetic strategies often involve intramolecular cyclization, heterocyclization, and functionalization steps that are crucial for the targeted medicinal properties of these compounds.
Antitumor and Antimicrobial Activities
The antitumor and antimicrobial properties of pyridopyrimidinone derivatives have been a significant area of research. For instance, certain compounds synthesized from similar structural frameworks have shown selective anti-tumor activities, suggesting the potential of these derivatives in cancer therapy (Xiong Jing, 2011). Additionally, compounds incorporating the pyrazolopyridine moiety, akin to the core structure of the chemical , have been evaluated for their antimicrobial activities, offering insights into their therapeutic applications against infectious diseases (Sraa Abu-Melha, 2013).
Pharmacokinetic Studies
Pharmacokinetic investigations of related compounds, such as AMG 487, have revealed dose- and time-dependent kinetics in human subjects, emphasizing the importance of understanding the metabolic profiles and potential inhibitory effects of metabolites on drug metabolism pathways. Such studies are crucial for optimizing dosing regimens and enhancing the efficacy of therapeutic agents (G. Tonn et al., 2009).
Mechanism of Action
Research on nonpeptidergic antagonists, including derivatives of pyrido[2,3-d]pyrimidinone, has shed light on their mechanism of action, particularly in the context of inhibiting the CXCR3 chemokine receptor. Such studies contribute to a better understanding of the therapeutic potential of these compounds in treating inflammatory diseases and highlight the diverse pharmacological activities that can be achieved through structural modifications (Verzijl et al., 2008).
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-2-32-18-9-7-17(8-10-18)26-20(29)15-27-19-6-4-12-25-21(19)22(30)28(23(27)31)14-16-5-3-11-24-13-16/h3-13H,2,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXNSOJXPRSUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2592697.png)

![2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide](/img/structure/B2592703.png)
![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2592708.png)

![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)